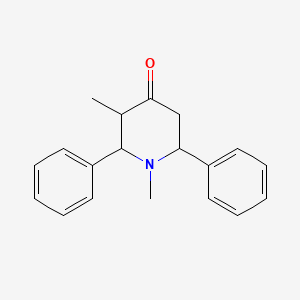

1,3-Dimethyl-2,6-diphenylpiperidin-4-one

説明

The compound of interest, 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, is a piperidine derivative with a specific arrangement of methyl and phenyl groups on the piperidine ring. Piperidine derivatives are known for their diverse chemical properties and biological activities, which make them of interest in various fields of chemistry and pharmacology .

Synthesis Analysis

The synthesis of related piperidin-4-one derivatives often involves the condensation of ketones with aldehydes and ammonium acetate. For instance, the synthesis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one was achieved by condensing 4-hydroxy-3-methyl-2-butanone with benzaldehyde and ammonium acetate . Similarly, 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives were obtained by condensation of 2,6-dimethyl cyclohexanone with ammonium acetate and substituted aromatic aldehydes . These methods highlight the versatility of condensation reactions in synthesizing piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidin-4-one derivatives is often characterized by spectroscopic techniques such as IR, mass spectrometry, and NMR. For example, NMR spectral data indicate that N-acylpiperidin-4-ones prefer to exist in a distorted boat conformation with a coplanar orientation of the N-C=O moiety . Crystallographic studies of 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one derivatives revealed that the piperidine ring adopts a chair conformation . These studies provide insights into the preferred conformations and stereochemistry of these compounds.

Chemical Reactions Analysis

The reactivity of piperidin-4-one derivatives can lead to the formation of various by-products during chemical reactions. For instance, during the synthesis of amphetamine via the APAAN to P2P/Leuckart route, an impurity product, 4,6-dimethyl-3,5-diphenylpyridin-2-one, was identified as a potential route-specific by-product . This highlights the importance of understanding the chemical reactions and potential impurities that can arise during the synthesis of related compounds.

Physical and Chemical Properties Analysis

Piperidin-4-one derivatives exhibit a range of physical and chemical properties. The crystal structures of these compounds often feature intermolecular hydrogen bonds, such as O-H...O and N-H...O, which can influence their solid-state properties . The stereochemistry of these molecules, such as the presence of diastereoisomers and enantiomers, can significantly affect their biological activities, as seen in the case of 3-(3,4-dimethylphenyl)-1-propylpiperidine, where the R enantiomer showed higher affinity for D4 dopaminergic receptors . Additionally, the physical properties such as phase transitions and vibrations can be studied using techniques like differential scanning calorimetry and neutron backscattering .

科学的研究の応用

Antibacterial Properties

1,3-Dimethyl-2,6-diphenylpiperidin-4-one has been explored for its antibacterial properties. A study synthesized N-acyl derivatives of this compound, showing significant antibacterial activity, indicating potential use in developing new antibacterial agents (Ponnuswamy et al., 2016).

Computational Studies and Molecular Properties

Computational studies, such as Density Functional Theory (DFT), have been applied to variants of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. These studies provide insights into molecular geometry, electronic properties, and Non-Linear Optical (NLO) characteristics, which are crucial for understanding the behavior of this molecule in various applications (2019).

Stereochemistry and Biological Studies

Detailed stereochemical investigations have been conducted on 1,3-Dimethyl-2,6-diphenylpiperidin-4-one and its derivatives, which include crystal structure analysis and Hirshfeld surface analysis. These studies contribute to understanding the conformation and potential biological applications of these compounds, such as antimicrobial activities (Anand et al., 2019).

Corrosion Inhibition

Studies have explored the use of derivatives of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one as corrosion inhibitors, particularly for metals like copper in acidic environments. This application is significant in industrial processes where corrosion prevention is crucial (Sankarapapavinasam et al., 1991).

Molecular Conformation Studies

Further research has focused on the conformation of these compounds using techniques like NMR spectroscopy. Understanding the preferred conformations and stereochemical dynamics of these molecules is essential in designing drugs and other functional materials (Vijayalakshmi et al., 2006).

Green Synthesis Approaches

Recent advancements include exploring green synthesis methods for derivatives of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. Using environmentally friendly solvents for synthesis aligns with sustainable chemistry practices (Hemalatha & Ilangeswaran, 2020).

作用機序

Target of Action

It’s known that the compound has been studied as a corrosion inhibitor for mild steel . The compound interacts with the metal surface, which can be considered its target in this context.

Mode of Action

1,3-Dimethyl-2,6-diphenylpiperidin-4-one acts as a corrosion inhibitor by adsorbing onto the metal surface . The adsorption process affects both cathodic and anodic reactions to varying extents . The compound’s inhibitive effect is due to the availability of lone pair and π electrons in the aromatic rings, which may contribute to chemisorption .

Biochemical Pathways

The compound’s inhibitive effect on corrosion involves the displacement of water molecules on the metal surface, forming a compact barrier film .

Pharmacokinetics

The compound’s inhibitive efficiency increases with concentration and decreases with temperature , suggesting that these factors may influence its bioavailability.

Result of Action

The primary result of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one’s action is the inhibition of corrosion in mild steel . The compound forms a protective film over the mild steel surface, reducing the rate of corrosion .

Action Environment

The action of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one is influenced by environmental factors such as temperature and concentration . The compound’s inhibitive efficiency increases with the increase of concentration and decreases with the increase of temperature .

特性

IUPAC Name |

1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-18(21)13-17(15-9-5-3-6-10-15)20(2)19(14)16-11-7-4-8-12-16/h3-12,14,17,19H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCQBSKDIIAQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300876, DTXSID101283000 | |

| Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-2,6-diphenylpiperidin-4-one | |

CAS RN |

5554-58-5, 5315-29-7 | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5554-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC139645 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical conformation of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one in its crystal structure?

A: X-ray crystallography studies have revealed that the 1,3-Dimethyl-2,6-diphenylpiperidin-4-one molecule usually adopts a chair conformation within its crystal structure. In this conformation, both phenyl rings and the methyl group attached to the carbon atoms are positioned equatorially. [] This arrangement minimizes steric hindrance and contributes to the molecule's stability in the solid state.

Q2: How does the structure of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one influence its crystal packing?

A: The crystal structure of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one exhibits the formation of centrosymmetric dimers. [] These dimers arise from weak intermolecular C—H⋯O hydrogen bonds between adjacent molecules. This particular packing arrangement is influenced by the spatial orientation of the carbonyl group and the hydrogen atoms on the piperidine ring.

Q3: What computational methods have been used to study 1,3-Dimethyl-2,6-diphenylpiperidin-4-one and its derivatives?

A: Density Functional Theory (DFT) has been employed to investigate various quantum chemical parameters of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one and its derivatives. [] These parameters include the molecule's geometry, HOMO-LUMO energies (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital), and Non-Linear Optical (NLO) properties. By comparing these calculated parameters with experimental data, researchers can gain insights into the structure-property relationships of these compounds.

Q4: What modifications to the 1,3-Dimethyl-2,6-diphenylpiperidin-4-one structure have been explored and what are their implications?

A: Researchers have synthesized and characterized derivatives of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, including oxime ethers [] and semicarbazone derivatives []. These modifications introduce new functional groups that can potentially alter the molecule's physicochemical properties, reactivity, and biological activity. Further research on these derivatives could reveal valuable insights into their potential applications in various fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)